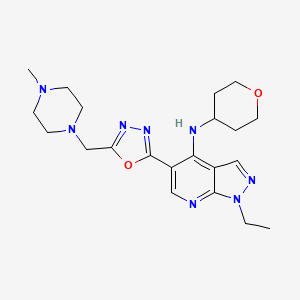
EPPA 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EPPA 1 is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of EPPA 1 typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Introduction of the piperazine moiety: The oxadiazole intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to introduce the piperazine moiety.
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of the intermediate with an appropriate pyridine derivative under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the tetrahydropyran moiety: The final step involves the reaction of the intermediate with tetrahydropyran-4-amine under suitable conditions to introduce the tetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
EPPA 1 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with azide or other nucleophiles.
科学的研究の応用
EPPA 1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of EPPA 1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-thiadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine
- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-triazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine
Uniqueness
EPPA 1 is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activities.
特性
分子式 |
C21H30N8O2 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
1-ethyl-5-[5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine |
InChI |
InChI=1S/C21H30N8O2/c1-3-29-20-16(13-23-29)19(24-15-4-10-30-11-5-15)17(12-22-20)21-26-25-18(31-21)14-28-8-6-27(2)7-9-28/h12-13,15H,3-11,14H2,1-2H3,(H,22,24) |
InChIキー |
PNIDTSWGLZJDPB-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CN5CCN(CC5)C |
同義語 |
1-ethyl-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine EPPA-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















